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molecular formula C9H10O2 B1346790 2-(4-methoxyphenyl)acetaldehyde CAS No. 5703-26-4

2-(4-methoxyphenyl)acetaldehyde

Cat. No. B1346790
M. Wt: 150.17 g/mol
InChI Key: NRIVMXXOUOBRAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07423061B2

Procedure details

To a stirred solution of (4-Methoxy-phenyl)-acetic acid methyl ester (18.0 g, 100 mmol) in anhydrous toluene (200 mL) cooled to −78° C. under N2 was added diisobutylaluminum hydride (DIBAL, 1.0 M in toluene, 150 mL, 150 mmol) over a period of 10-15 minutes. The mixture was stirred at −78° C. for an additional 2 h. The reaction was quenched by the slow addition of MeOH, followed by the introduction of 10% Rochelle's Salt. The suspension was diluted with EtOAc and stirred at room temperature for 1 h. The EtOAc layer was set aside and the aqueous layer was extracted with EtOAc(2×). The combined organic layers were combined and dried over Na2SO4 and filtered. The solution was concentrated under vacuum to yield 12.0 g (100%) of the title aldehyde as a yellow viscous semisolid, which was used in the next step without purification. LC/MS (APCI, ES, M+H=151).
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][CH:6]=1.[H-].C([Al+]CC(C)C)C(C)C>C1(C)C=CC=CC=1>[CH3:12][O:11][C:8]1[CH:9]=[CH:10][C:5]([CH2:4][CH:3]=[O:2])=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
18 g
Type
reactant
Smiles
COC(CC1=CC=C(C=C1)OC)=O
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −78° C. for an additional 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched by the slow addition of MeOH
ADDITION
Type
ADDITION
Details
The suspension was diluted with EtOAc
STIRRING
Type
STIRRING
Details
stirred at room temperature for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EtOAc(2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)CC=O
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 79.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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